

Terpinyl Formate: A Comprehensive Safety and Toxicity Profile

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Terpinyl formate is a monoterpene ester widely utilized in the fragrance and flavor industries for its characteristic sweet, floral, and herbaceous aroma. As with any chemical substance intended for use in consumer products, a thorough evaluation of its safety and toxicity is paramount. This technical guide provides a comprehensive overview of the available safety and toxicity data for **terpinyl formate**, with a focus on quantitative data, detailed experimental methodologies, and clear visual representations of toxicological assessment workflows. The information is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and product safety assessment.

Chemical and Physical Properties



Property	Value
Chemical Name	2-(4-methylcyclohex-3-en-1-yl)propan-2-yl formate
Synonyms	α-Terpinyl formate, p-Menth-1-en-8-yl formate
CAS Number	2153-26-6
Molecular Formula	C11H18O2
Molecular Weight	182.26 g/mol
Appearance	Colorless to pale yellow liquid
Odor	Floral, citrusy, tart, herbaceous

Toxicological Data Summary

The toxicological profile of **terpinyl formate** has been evaluated for various endpoints, including acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, and repeated-dose toxicity. In many cases, data from structurally related compounds, primarily α -terpineol acetate and α -terpineol, are used to support the safety assessment through a read-across approach.

Acute Toxicity

Terpinyl formate exhibits a low order of acute toxicity via both oral and dermal routes of exposure.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 5000 mg/kg bw	(Moreno, 1976t) [1][2]
LD50	Rabbit	Dermal	> 5000 mg/kg bw	(Moreno, 1976t) [1][2]

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)



The acute oral toxicity of **terpinyl formate** was likely determined using a method similar to the OECD 423 guideline (Acute Toxic Class Method).

- Test Animals: Typically, young adult female rats are used.
- Housing and Acclimation: Animals are housed in controlled conditions with a standard diet and water ad libitum for at least 5 days prior to dosing to allow for acclimatization.
- Dosing: The test substance is administered in a single dose by gavage. A stepwise procedure is used with a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
- Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.
- Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
- Endpoint: The LD₅₀ is determined based on the observed mortality at the different dose levels.

Skin and Eye Irritation

The available data on the skin and eye irritation potential of **terpinyl formate** is conflicting. Some sources indicate it can be irritating, while human studies on a diluted solution suggest a low potential for irritation.[2] Quantitative data for **terpinyl formate** is not readily available; however, data for the structurally similar terpinyl acetate provides some insight.

Test	Species	Substance	Result	Classificati on	Reference
Skin Irritation	Rabbit	Terpinyl Acetate	PII = 2.0	Slightly Irritating	[3]
Eye Irritation	Rabbit	Terpinyl Acetate	Not Classified	Non-irritant in vitro	[4]



Experimental Protocol: Acute Dermal Irritation (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

- Test Animals: Albino rabbits are typically used.
- Procedure: A small area of the animal's dorsal skin is clipped free of fur. 0.5 mL of the liquid test substance is applied to a gauze patch, which is then applied to the prepared skin and held in place with a semi-occlusive dressing for a 4-hour exposure period.
- Observations: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The reactions are scored according to a standardized grading system (e.g., Draize scale).
- Endpoint: The Primary Irritation Index (PII) is calculated from the mean erythema and edema scores. The PII value is used to classify the irritation potential (e.g., negligible, slight, moderate, severe).[3][5][6]

Experimental Protocol: Acute Eye Irritation (Based on OECD Guideline 405)

This guideline describes the procedure for determining the potential of a substance to produce irritation or corrosion in the eye.

- Test Animals: Albino rabbits are the recommended species.
- Procedure: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the
 conjunctival sac of one eye of the animal. The other eye serves as an untreated control.
- Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. The lesions are scored using a standardized system.
- Endpoint: The classification of eye irritation potential is based on the severity and reversibility of the observed ocular lesions.

Skin Sensitization



A human study indicates that **terpinyl formate** has a low potential for inducing skin sensitization when applied at a concentration of 2%.[1][2]

Test	Species	Concentration	Result	Reference
Human Repeat Insult Patch Test (HRIPT)	Human	2% in petrolatum	No irritation or sensitization	[1][2]

Experimental Protocol: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the skin irritation and sensitization potential of a test material in human subjects.

- Study Population: A panel of healthy human volunteers (typically 50-200) is recruited.
- Induction Phase: The test material, at a specified concentration in a suitable vehicle, is applied to the same site on the skin (usually the back) under an occlusive or semi-occlusive patch for a 24-hour period. This is repeated 9 times over a 3-week period. The site is scored for any irritation before each new application.
- Rest Period: A rest period of approximately 2 weeks follows the induction phase, during which no applications are made.
- Challenge Phase: A single patch application of the test material is made to a naive skin site (a site not previously exposed).
- Observations: The challenge site is evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at 24, 48, and 72 hours after patch application.
- Endpoint: The absence of a reaction at the challenge site indicates a lack of sensitization under the test conditions.

Genotoxicity

There are no direct genotoxicity studies available for **terpinyl formate**. The safety assessment for this endpoint relies on a read-across approach from the structurally related α -terpineol



acetate, which has been shown to be non-genotoxic in a battery of in vitro assays.[3]

Assay	Test System	Metabolic Activation	Substance	Result
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains	With and without S9	α-Terpineol Acetate	Negative
In Vitro Mammalian Cell Micronucleus Test	Human Lymphocytes or CHO cells	With and without S9	α-Terpineol Acetate	Negative

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)

This assay is used to detect gene mutations induced by chemical substances.

- Test System: Several strains of Salmonella typhimurium and Escherichia coli with preexisting mutations that render them unable to synthesize a specific amino acid (histidine for Salmonella, tryptophan for E. coli) are used.
- Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).
 The bacteria are then plated on a minimal agar medium that lacks the essential amino acid.
- Endpoint: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will grow and form colonies. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the solvent control.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)



This test is used to detect damage to chromosomes or the mitotic apparatus in mammalian cells.

- Test System: Cultured mammalian cells, such as human lymphocytes or Chinese Hamster Ovary (CHO) cells, are used.
- Procedure: The cells are exposed to the test substance at several concentrations, with and
 without metabolic activation (S9). After treatment, the cells are allowed to complete cell
 division. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells,
 which makes it easier to identify micronuclei.
- Endpoint: The cells are harvested, stained, and scored for the presence of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm that are not incorporated into the main nucleus during cell division. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Repeated-Dose Toxicity

No specific repeated-dose toxicity studies on **terpinyl formate** have been identified. The safety assessment for this endpoint is based on a 20-week oral toxicity study in rats with the readacross substance, terpinyl acetate.

Study Duration	Species	Route	NOAEL	Substance	Reference
20 Weeks	Rat	Oral (dietary)	400 mg/kg bw/day	Terpinyl Acetate	(Hagan et al., 1967)[1][7]

Experimental Protocol: 20-Week Repeated-Dose Oral Toxicity Study in Rats (Hagan et al., 1967)

- Test Animals: Osborne-Mendel rats (10 males and 10 females per group).
- Dosing: Terpinyl acetate was administered via the diet at concentrations of 0, 1000, 2500, and 10,000 ppm for 20 weeks. These dietary levels corresponded to approximate daily intakes of 0, 50, 125, and 500 mg/kg body weight. The highest dose consumed was between 400 and 500 mg/kg/day.[1][7]

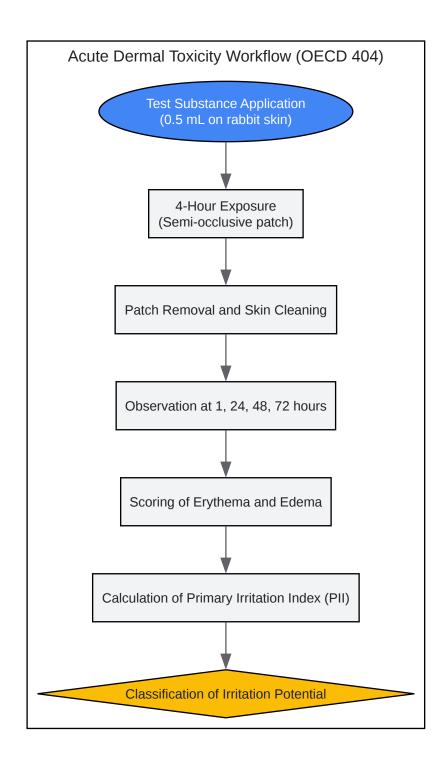


- Observations: Animals were observed for mortality, clinical signs of toxicity, body weight changes, and food consumption.
- Clinical Pathology: Hematological parameters were evaluated at the end of the study.
- Pathology: At termination, a full macroscopic examination was performed on all animals.
 Organ weights (liver, kidneys, spleen, heart, testes) were recorded. Microscopic examination of tissues was conducted on the control and high-dose groups.
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) was determined to be the
 highest dose at which no treatment-related adverse effects were observed. In this study, no
 adverse effects were reported up to the highest dose tested, resulting in a NOAEL of 400
 mg/kg bw/day.[1]

Visualization of Experimental Workflows and Safety Assessment

The following diagrams, generated using Graphviz, illustrate the logical flow of key toxicological assessments.

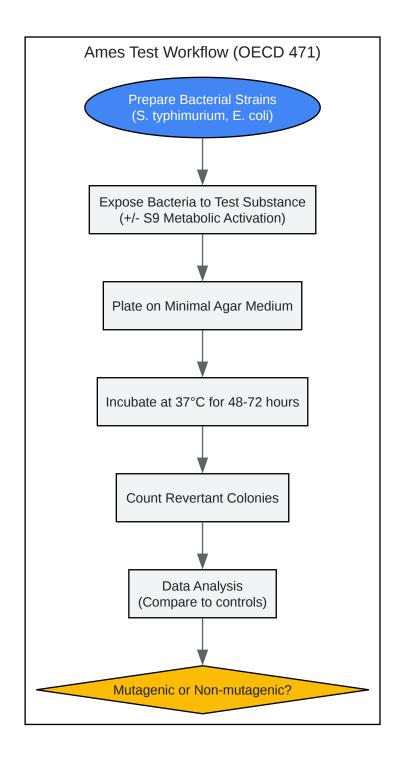




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Workflow for Acute Dermal Toxicity Assessment.

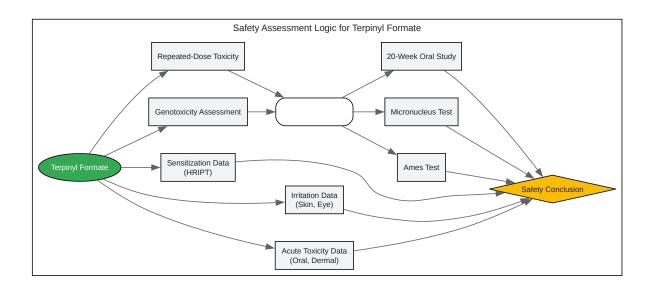




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Workflow for the Bacterial Reverse Mutation (Ames) Test.





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Logical Flow of the Safety Assessment for **Terpinyl Formate**.

Conclusion

Based on the available toxicological data, **terpinyl formate** demonstrates a low order of acute toxicity. While some conflicting data exists for skin and eye irritation, a 2% solution was found to be non-irritating and non-sensitizing in a human study. The genotoxic potential is considered low based on negative results for the close structural analog, α-terpineol acetate. Similarly, a 20-week repeated-dose oral toxicity study on α-terpineol acetate established a high No-Observed-Adverse-Effect Level, supporting the safety of **terpinyl formate** for its intended uses in consumer products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent." This comprehensive safety profile, supported by data on both the substance itself and relevant structural analogs, provides a strong basis for its continued safe use in fragrance and flavor applications.



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